molecular formula C88H92Cl6N6O6 B13389254 6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide CAS No. 80748-21-6

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

Cat. No.: B13389254
CAS No.: 80748-21-6
M. Wt: 1542.4 g/mol
InChI Key: VFCBJFRAECKYNC-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide are members of the class of carbazoles. These compounds are characterized by a fluorene backbone with a carboxamide group at the 1-position and a chlorine atom at the 6-position. The methyl group is located at different positions on the fluorene ring, which distinguishes these compounds from each other.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorene compounds .

Scientific Research Applications

These compounds have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific compound and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide lies in their specific substitution patterns, which can influence their chemical reactivity and biological activity. These unique features make them valuable for various research and industrial applications .

Properties

CAS No.

80748-21-6

Molecular Formula

C88H92Cl6N6O6

Molecular Weight

1542.4 g/mol

IUPAC Name

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

InChI

InChI=1S/4C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17)

InChI Key

VFCBJFRAECKYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N

Origin of Product

United States

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